A Technical Guide to the Physicochemical Characterization of N-Ethylcyclobutanamine Hydrochloride
A Technical Guide to the Physicochemical Characterization of N-Ethylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylcyclobutanamine hydrochloride is a secondary amine salt with potential applications in medicinal chemistry and drug development. A thorough understanding of its physical properties is a critical prerequisite for its advancement from a laboratory curiosity to a viable development candidate. These properties govern everything from storage and handling to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of N-ethylcyclobutanamine hydrochloride. In the absence of extensive public data on this specific molecule, this document outlines authoritative, field-proven methodologies for determining its essential physical properties. It is designed not as a simple data sheet, but as a strategic guide for researchers, explaining the causality behind experimental choices and establishing self-validating protocols to ensure data integrity, in line with ICH Q6A guidelines for new drug substances.[1][2]
Chemical Identity and Known Properties
The foundational step in any characterization is to confirm the identity and basic attributes of the molecule. N-ethylcyclobutanamine hydrochloride is a salt formed from the free base, N-ethylcyclobutanamine, and hydrochloric acid. The salt form is typically chosen to enhance stability and aqueous solubility.
| Property | Data | Source |
| IUPAC Name | N-ethylcyclobutanamine;hydrochloride | |
| Synonyms | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |
| CAS Number | 1334146-80-3 | |
| Molecular Formula | C₆H₁₄ClN | |
| Molecular Weight | 135.64 g/mol | |
| Canonical SMILES | CCNC1CCC1.Cl | |
| Physical Form | Solid (Anticipated) | |
| Melting Point | To Be Determined (TBD) | |
| Solubility Profile | TBD (Expected to be water-soluble) | |
| Spectroscopic Data | TBD |
The Characterization Workflow: A Strategic Approach
The process of characterizing a new chemical entity (NCE) like N-ethylcyclobutanamine hydrochloride should be systematic. The goal is to build a complete data package that is logical, reproducible, and defensible. The following workflow illustrates the interdependent nature of these analytical assessments.
Caption: Logical workflow for physicochemical characterization.
Methodologies for Core Physical Property Determination
This section details the essential experimental protocols required to populate the data table in Section 1.0. Each protocol is designed to be a self-validating system, incorporating controls and system suitability checks.
Thermal Analysis: Melting Point and Purity
Expertise & Causality: The melting point is a fundamental indicator of identity and purity. A sharp melting range typically suggests a highly pure crystalline substance, while a broad or depressed range can indicate impurities. While the classical capillary method (USP <741>) is useful for identity, Differential Scanning Calorimetry (DSC) offers superior quantitative data.[3][4] DSC not only provides a precise melting onset and peak but can also be used to calculate the molar purity of the substance based on the Van't Hoff equation, assuming it behaves ideally upon melting.[5] This makes DSC an invaluable tool for qualifying a reference standard.[6]
Experimental Protocol: Purity by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc reference standards. The calibration must be verified before sample analysis.
-
Sample Preparation: Accurately weigh 1-3 mg of N-ethylcyclobutanamine hydrochloride into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation or decomposition. Prepare an identical empty pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 2°C/min) to a temperature well beyond the melting point (e.g., 200°C).[5] A slow heating rate is crucial for resolving the melting transition accurately.
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.[5]
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak of the endotherm.
-
Integrate the melting endotherm to determine the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity analysis based on the shape of the leading edge of the melting peak. The software applies the Van't Hoff equation to calculate mole percent purity.
-
-
Trustworthiness (Self-Validation): The protocol is validated by the initial instrument calibration. The analysis should be performed in triplicate to ensure reproducibility. The results are considered valid only for compounds that are at least 98% pure and do not decompose upon melting.[6][7]
Solubility Profiling: Kinetic and Equilibrium
Expertise & Causality: Solubility is arguably the most critical physical property for drug development. It directly influences bioavailability and formulation strategies. For early-stage discovery, a rapid assessment via kinetic solubility is employed.[8][9][10] This method, which starts from a DMSO stock solution, mimics high-throughput screening conditions and quickly flags compounds with potential issues.[8][11] For lead optimization and pre-formulation, the more rigorous equilibrium solubility (thermodynamic) method is required. This method measures the true saturation concentration of the solid material in a given medium and is considered the gold standard, often following OECD Guideline 105.[12][13][14]
Experimental Protocol: Kinetic Solubility in Aqueous Buffer
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-ethylcyclobutanamine hydrochloride in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final test concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (≤1-2%) to minimize co-solvent effects.[10]
-
Incubation: Seal the plate and shake at room temperature for a defined period (typically 2 hours).[10]
-
Precipitate Detection (Nephelometry): Read the plate on a nephelometer to measure light scattering. A significant increase in scattering relative to a buffer-only control indicates precipitation and insolubility at that concentration.
-
Trustworthiness (Self-Validation): The system is validated using compounds with known high and low solubility as positive and negative controls. The final DMSO percentage must be consistent across all wells.
Caption: Workflow for kinetic solubility determination.
Spectroscopic Identity Confirmation
Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. A complete dataset including NMR, FTIR, and MS is required for definitive structural confirmation as per ICH guidelines.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For N-ethylcyclobutanamine hydrochloride, ¹H NMR will confirm the presence and connectivity of the ethyl and cyclobutyl groups, while ¹³C NMR will identify all unique carbon environments.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve an appropriate amount of sample (5-25 mg for ¹H, 50-100 mg for ¹³C) in ~0.7 mL of a deuterated solvent.[15] Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices for amine hydrochlorides. Filter the solution through a glass wool plug into a clean NMR tube.
-
Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Signals (in D₂O):
-
A triplet signal (~1.2 ppm) for the -CH₃ of the ethyl group.
-
A quartet signal (~3.0 ppm) for the -CH₂- of the ethyl group.
-
A multiplet signal (~3.5-4.0 ppm) for the -CH- attached to the nitrogen.
-
Multiple complex multiplet signals (~1.8-2.5 ppm) for the remaining cyclobutane ring protons.
-
Note: The N-H proton will likely exchange with D₂O and be invisible.
-
-
Expected ¹³C NMR Signals (in D₂O):
-
Four distinct signals for the four unique carbon atoms of the N-ethylcyclobutanamine moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks will be the N-H stretches of the secondary ammonium salt.
Protocol: FTIR by KBr Pellet
-
Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar.[16] Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix thoroughly.[16][17]
-
Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (~8-10 tons) to form a transparent or translucent pellet.[18]
-
Data Acquisition: Acquire the spectrum, scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Key Signals:
-
Broad absorption band from ~2700-2250 cm⁻¹ corresponding to the R₂N⁺H₂ stretching vibrations.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
N-H bending vibrations around 1600-1500 cm⁻¹.
-
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound and, through fragmentation, offers further structural clues. Electron Ionization (EI) is a classic technique that provides a reproducible fragmentation pattern, creating a molecular fingerprint.[19] However, analyzing amine hydrochlorides by GC-MS with EI can be challenging due to their polarity and thermal lability.[20]
Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol. The hydrochloride salt will often dissociate to the free base in the hot GC injection port.
-
Instrumentation: Use a GC-MS system with a standard capillary column (e.g., DB-5ms).
-
Data Acquisition:
-
Injector temperature: ~250°C.
-
Ion source: Electron Ionization (EI) at 70 eV.
-
-
Expected Results:
-
Molecular Ion (M⁺•) of the Free Base: A peak corresponding to the molecular weight of the free base (N-ethylcyclobutanamine), m/z = 99.17. This peak may be weak or absent.
-
Key Fragment Ions: The most prominent peak is often due to alpha-cleavage. Expect a significant fragment at m/z 84, corresponding to the loss of a methyl radical ([M-15]⁺).
-
Conclusion
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
-
United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. URL: [Link]
-
ICH (2000), Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
-
Al-Ghaban, A. M., et al. (2012). Kinetic solubility assays in drug discovery. PubMed. URL: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. URL: [Link]
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Shimadzu. KBr Pellet Method. URL: [Link]
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Egan, R. S., et al. (2013). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu. URL: [Link]
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Sparkman, O. D., Curtis, M., & Jones, P. R. (2013). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Spectroscopy Online. URL: [Link]
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Araújo, A. A. S., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. URL: [Link]
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